

Molecular weight and formula of 2-Chloro-5-methoxybenzimidazole

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Compound of Interest

Compound Name: 2-Chloro-5-methoxybenzimidazole

Cat. No.: B098737

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An In-Depth Technical Guide to 2-Chloro-5-methoxybenzimidazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Chloro-5-methoxybenzimidazole is a heterocyclic aromatic organic compound with significant potential in medicinal chemistry and drug development. As a member of the benzimidazole family, a class of compounds known for a wide range of biological activities, this molecule serves as a valuable intermediate in the synthesis of more complex therapeutic agents. This technical guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, and an exploration of its potential biological activities and associated signaling pathways, drawing upon the established knowledge of the broader benzimidazole class.

Core Chemical Properties

2-Chloro-5-methoxybenzimidazole is characterized by the chemical formula $C_8H_7ClN_2O$ and a molecular weight of approximately 182.61 g/mol ^{[1][2]}. The structure consists of a fused benzene and imidazole ring system, with a chloro group at the 2-position and a methoxy group at the 5-position.

Property	Value	Reference
Molecular Formula	C ₈ H ₇ ClN ₂ O	[1]
Molecular Weight	182.61 g/mol	[1]
CAS Number	15965-54-5	[2]
Appearance	White to off-white solid (predicted)	
Melting Point	167-169 °C	
Boiling Point	365.7±34.0 °C (Predicted)	
Density	1.393±0.06 g/cm ³ (Predicted)	

Synthesis Protocol

The synthesis of **2-Chloro-5-methoxybenzimidazole** can be achieved through a two-step process, starting from 4-methoxy-o-phenylenediamine. The first step involves the formation of the benzimidazolone ring, followed by chlorination.

Step 1: Synthesis of 5-methoxy-1H-benzo[d]imidazol-2(3H)-one

This precursor is synthesized from 4-methoxy-o-phenylenediamine and urea.

Experimental Protocol:

- A mixture of 4-methoxy-o-phenylenediamine and a molar excess of urea is heated.
- The reaction mixture is heated to a molten state, typically around 140-170 °C, and stirred for several hours.
- Ammonia is evolved during the reaction.
- After cooling, the reaction mass is treated with an aqueous solution of sodium hydroxide to dissolve the product.

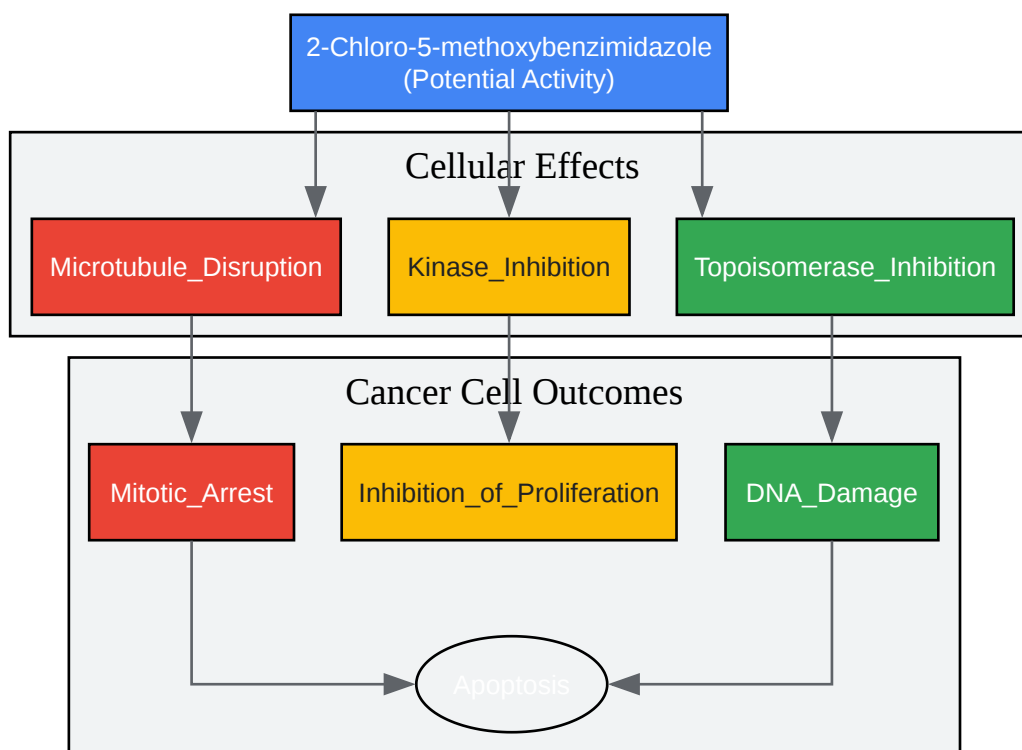
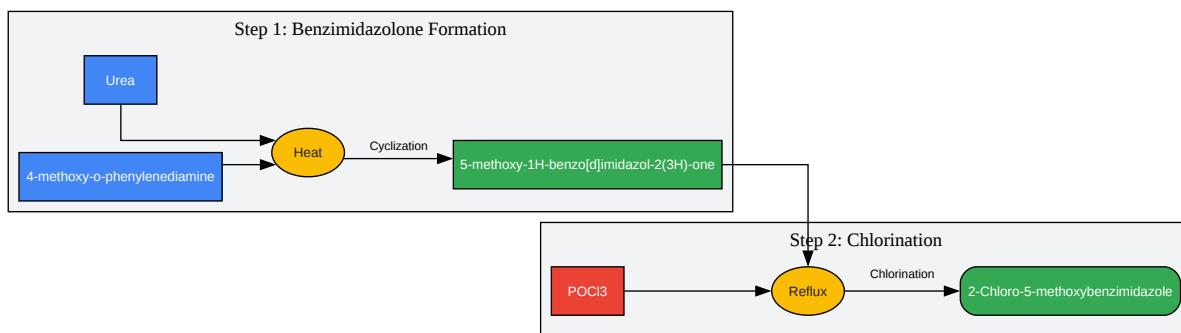
- The solution is filtered to remove any insoluble impurities.
- The filtrate is then acidified with acetic acid to precipitate the 5-methoxy-1H-benzo[d]imidazol-2(3H)-one.
- The resulting solid is collected by filtration, washed with water, and dried.

Step 2: Synthesis of 2-Chloro-5-methoxybenzimidazole

The chlorination of the benzimidazolone is achieved using a chlorinating agent such as phosphorus oxychloride (POCl_3).^[3]

Experimental Protocol:

- To a round-bottom flask, add 5-methoxy-1H-benzo[d]imidazol-2(3H)-one.
- Add an excess of phosphorus oxychloride (POCl_3).^[4] The reaction can be carried out neat or in the presence of a suitable solvent.
- The reaction mixture is heated to reflux, typically at temperatures between 80-110 °C, for several hours.^[3] The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
- Upon completion, the excess phosphorus oxychloride is carefully removed under reduced pressure.
- The reaction mixture is then cautiously quenched by pouring it onto crushed ice with vigorous stirring.
- The acidic solution is neutralized with a base, such as sodium bicarbonate or sodium hydroxide solution, until the product precipitates.
- The solid **2-Chloro-5-methoxybenzimidazole** is collected by filtration, washed thoroughly with water, and dried.
- Further purification can be achieved by recrystallization from a suitable solvent like ethanol or an ethanol/water mixture.



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